1-mercapto-4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
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Overview
Description
4-(2-methoxyphenyl)-1-sulfanyl-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexane)-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 4-(2-methoxyphenyl)-1-sulfanyl-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexane)-5(4H)-one involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazoloquinazoline ring.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a crucial role in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines, such as:
1,2,4-triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and share a similar core structure.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These derivatives have shown potential as kinase inhibitors and possess similar biological activities.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole:
The uniqueness of 4-(2-methoxyphenyl)-1-sulfanyl-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexane)-5(4H)-one lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
373375-64-5 |
---|---|
Molecular Formula |
C25H24N4O2S |
Molecular Weight |
444.6g/mol |
IUPAC Name |
12-(2-methoxyphenyl)-16-sulfanylidenespiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13-pentaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C25H24N4O2S/c1-31-19-12-6-5-11-18(19)28-22(30)20-21(29-23(28)26-27-24(29)32)17-10-4-3-9-16(17)15-25(20)13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,27,32) |
InChI Key |
LGSGNWVADZDHJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NNC6=S |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NNC6=S |
Origin of Product |
United States |
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